Fmoc-Tyr(2,6-Dichloro-Bzl)-Oh
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Overview
Description
Fmoc-Tyr(2,6-Dichloro-Bzl)-Oh: is a derivative of tyrosine, an amino acid commonly found in proteins. The compound is modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and a 2,6-dichlorobenzyl group at the hydroxyl side chain. These modifications make it useful in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS).
Preparation Methods
Synthetic Routes and Reaction Conditions:
Fmoc Protection: The amino group of tyrosine is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine.
2,6-Dichlorobenzyl Protection: The hydroxyl group of tyrosine is protected using 2,6-dichlorobenzyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using automated peptide synthesizers. The process includes:
Automated Synthesis: Sequential addition of protected amino acids to a growing peptide chain on a solid support.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions:
Deprotection: Removal of the Fmoc group using a base like piperidine.
Substitution: The 2,6-dichlorobenzyl group can be substituted under specific conditions.
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in dimethylformamide (DMF).
Substitution Reactions: Various nucleophiles can be used under basic or acidic conditions.
Major Products:
Deprotected Tyrosine Derivatives: After removal of the Fmoc group.
Substituted Tyrosine Derivatives: Depending on the nucleophile used in substitution reactions.
Scientific Research Applications
Chemistry:
- Used in the synthesis of peptides and proteins.
- Acts as a building block in combinatorial chemistry.
Biology:
- Utilized in the study of protein-protein interactions.
- Helps in the development of peptide-based drugs.
Medicine:
- Used in the design of therapeutic peptides.
- Plays a role in vaccine development.
Industry:
- Employed in the production of synthetic peptides for research and therapeutic purposes.
Mechanism of Action
Molecular Targets and Pathways:
- The compound interacts with various enzymes and receptors depending on the peptide sequence it is part of.
- It can modulate biological pathways by mimicking natural peptides or inhibiting specific protein functions.
Comparison with Similar Compounds
Fmoc-Tyr(tBu)-Oh: Tyrosine protected with a tert-butyl group.
Fmoc-Tyr(Bzl)-Oh: Tyrosine protected with a benzyl group.
Uniqueness:
- The 2,6-dichlorobenzyl group provides unique steric and electronic properties, making it distinct from other tyrosine derivatives.
- It offers enhanced stability and specific reactivity in peptide synthesis.
Properties
IUPAC Name |
(2S)-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25Cl2NO5/c32-27-10-5-11-28(33)26(27)18-38-20-14-12-19(13-15-20)16-29(30(35)36)34-31(37)39-17-25-23-8-3-1-6-21(23)22-7-2-4-9-24(22)25/h1-15,25,29H,16-18H2,(H,34,37)(H,35,36)/t29-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUABXSNYLWHTP-LJAQVGFWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OCC5=C(C=CC=C5Cl)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)OCC5=C(C=CC=C5Cl)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25Cl2NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634731 |
Source
|
Record name | O-[(2,6-Dichlorophenyl)methyl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30634731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
562.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112402-12-7 |
Source
|
Record name | O-[(2,6-Dichlorophenyl)methyl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30634731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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